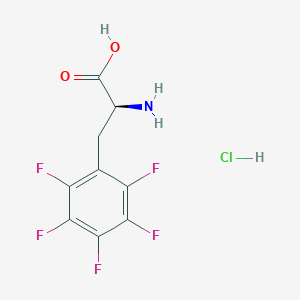

L-Phenylalanine, 2,3,4,5,6-pentafluoro-, hydrochloride (9CI)

Description

L-Phenylalanine, 2,3,4,5,6-pentafluoro-, hydrochloride (9CI) is a fluorinated derivative of the essential amino acid L-phenylalanine. The compound features a pentafluorophenyl group replacing all hydrogen atoms on the aromatic ring, enhancing its lipophilicity and chemical stability. The hydrochloride salt form improves solubility in polar solvents, making it suitable for biochemical and pharmaceutical applications.

Properties

IUPAC Name |

(2S)-2-amino-3-(2,3,4,5,6-pentafluorophenyl)propanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F5NO2.ClH/c10-4-2(1-3(15)9(16)17)5(11)7(13)8(14)6(4)12;/h3H,1,15H2,(H,16,17);1H/t3-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBXSOVOYMDZAPX-DFWYDOINSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=C(C(=C(C(=C1F)F)F)F)F)C(C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C1=C(C(=C(C(=C1F)F)F)F)F)[C@@H](C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClF5NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138109-65-6 | |

| Record name | 3-(2,3,4,5,6-Pentafluorophenyl)-l-alaninehydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Fluorination of Phenylalanine Precursors

Direct fluorination of pre-formed phenylalanine is impractical due to the inertness of aromatic C–H bonds. Instead, fluorinated benzaldehyde derivatives serve as starting materials. For example, pentafluorobenzaldehyde can undergo Strecker synthesis with ammonium cyanide to yield α-aminonitriles, which are hydrolyzed to the target amino acid. This method parallels the industrial synthesis of phenylalanine from phenylacetaldehyde, where aqueous ammonia and cyanide ions facilitate nucleophilic addition.

Key challenges include minimizing racemization during hydrolysis and optimizing solvent systems. The patent by US3867436A highlights the use of water-miscible organic solvents (e.g., methanol) in a 4:1 ratio to substrate to enhance intermediate stability.

Enantioselective Synthesis Using Chiral Auxiliaries

Enantiomeric purity is critical for biological applications. The Journal of Organic Chemistry (2006) details the use of William’s auxiliary for synthesizing fluorinated phenylalanine derivatives. By reacting a pentafluorobenzyl bromide with a chiral glycolate ester, the auxiliary directs asymmetric induction, yielding the L-enantiomer with >95% enantiomeric excess (ee). Subsequent cleavage of the auxiliary and hydrolysis affords the free amino acid, which is converted to the hydrochloride salt via HCl treatment.

This method avoids racemization risks associated with harsh hydrolysis conditions, making it preferable for pharmaceutical-grade synthesis.

Intermediate Hydrolysis and Salt Formation

Hydantoin and Aminonitrile Hydrolysis

The patent US3867436A describes phenylalanine synthesis via aminonitrile intermediates derived from phenylacetaldehyde. Adapting this for the pentafluoro variant, pentafluorophenylacetaldehyde reacts with ammonium cyanide in methanol/water to form the aminonitrile. Acidic hydrolysis (HCl, reflux) then yields the amino acid, which precipitates as the hydrochloride salt upon cooling.

Reaction Conditions:

Direct Salt Formation

L-Phenylalanine, 2,3,4,5,6-pentafluoro- is isolated as the free base and treated with concentrated HCl in ethanol to form the hydrochloride salt. PubChem data confirm that hydrochloride salts of phenylalanine derivatives exhibit improved solubility and stability, critical for storage and formulation.

Comparative Analysis of Synthetic Methods

The table below evaluates key parameters for each method:

Challenges and Optimization Strategies

-

Regioselective Fluorination: Achieving complete pentafluoro substitution without side reactions requires electrophilic fluorinating agents (e.g., Selectfluor) or directed ortho-metalation techniques.

-

Racemization Control: Neutral pH during hydrolysis and low-temperature conditions preserve stereochemical integrity.

-

Solvent Systems: Methanol/water mixtures enhance intermediate solubility while minimizing decomposition .

Chemical Reactions Analysis

Types of Reactions

L-Phenylalanine, 2,3,4,5,6-pentafluoro-, hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

Reduction: The carboxyl group can be reduced to form alcohols or aldehydes.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a catalyst or under elevated temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield oximes, while reduction of the carboxyl group can produce alcohols or aldehydes. Substitution reactions can result in the replacement of fluorine atoms with other functional groups, leading to a variety of derivatives.

Scientific Research Applications

Pharmaceutical Applications

1.1 Neuropharmacology

L-Phenylalanine is a precursor to neurotransmitters such as dopamine, norepinephrine, and epinephrine. Its role in modulating brain function has been extensively studied, particularly in conditions like phenylketonuria (PKU). Research indicates that elevated levels of phenylalanine can correlate with neuropsychiatric symptoms and cognitive impairments in PKU patients . The pentafluorinated variant may enhance these effects due to its altered pharmacokinetics and receptor interactions.

1.2 Appetite Regulation

Studies have shown that L-phenylalanine can influence appetite regulation by modulating gut hormones. In rodent models, oral administration of L-phenylalanine significantly reduced food intake and stimulated the release of glucagon-like peptide-1 (GLP-1) and peptide YY (PYY), which are crucial for satiety signaling . This suggests potential applications in obesity management and metabolic disorders.

Nutritional and Dietary Supplements

2.1 Weight Management

The anorectic effects of L-phenylalanine make it a candidate for dietary supplements aimed at weight loss. By promoting satiety through hormonal pathways, it may help individuals reduce caloric intake effectively .

2.2 Treatment of Vitiligo

L-phenylalanine has been explored as a treatment for vitiligo, a skin disorder characterized by loss of pigment. When combined with UVA light therapy, it has shown promise in improving skin pigmentation .

Analytical Chemistry

3.1 Analytical Techniques

The unique properties of L-phenylalanine derivatives, including the pentafluorinated form, make them valuable in analytical chemistry. Techniques such as inductively coupled plasma mass spectrometry (ICP-MS) have been employed to study the interactions and effectiveness of these compounds in biological systems .

Case Studies and Research Findings

| Study | Objective | Findings | Implications |

|---|---|---|---|

| PMC5678004 | Investigate the effects on food intake and glucose homeostasis | L-phenylalanine reduced food intake and improved glucose tolerance in rodents | Potential therapeutic utility in obesity and diabetes management |

| PubMed 33093221 | Evaluate relationship between phenylalanine levels and brain function | Higher phenylalanine levels correlated with cognitive impairments in PKU patients | Highlights need for monitoring dietary phenylalanine in PKU treatment |

| WebMD Study | Assess efficacy for vitiligo treatment | Combined use with UVA light improved skin pigmentation | Suggests use in dermatological therapies |

Mechanism of Action

The mechanism of action of L-Phenylalanine, 2,3,4,5,6-pentafluoro-, hydrochloride involves its incorporation into peptides and proteins, where the fluorine atoms can influence the chemical and physical properties of the resulting molecules. The presence of fluorine can enhance the stability, bioavailability, and binding affinity of peptides and proteins to their molecular targets. The specific pathways and molecular targets involved depend on the context in which the compound is used, such as in enzyme inhibition or receptor binding studies.

Comparison with Similar Compounds

Structural Analogues

FMOC-Protected Pentafluorophenylalanine Derivatives

- Structural Differences: The FMOC (9-fluorenylmethyloxycarbonyl) group replaces the amino-protecting group, increasing molecular weight (e.g., C₂₄H₁₆F₅NO₄, MW 477.39 g/mol) . The hydrochloride salt is absent; instead, the carboxylic acid group is free or activated for peptide synthesis.

- Applications :

- Solubility :

PENTAFLUORO-L-BETA-HOMOPHENYLALANINE HYDROCHLORIDE (CAS 270063-41-7)

- Structural Differences: Features a β-homo modification (additional methylene group in the side chain: -CH₂-CH₂- vs. -CH₂- in phenylalanine). Molecular formula: C₁₀H₈F₅NO₂·HCl (MW ~306.6 g/mol) .

- Applications: Potential use in enzyme inhibition studies due to extended side-chain flexibility.

Functional Group Variants

Pentafluorobenzaldehyde (CAS 653-37-2)

- Structure: C₇HF₅O (MW 196.07 g/mol) with an aldehyde group instead of an amino acid backbone .

- Properties :

- Key Difference :

- Lacks biological relevance as a building block for peptides but shares the pentafluorophenyl motif.

(2,3,4,5,6-Pentafluorophenyl)dimethylsilane (CAS 13888-77-2)

- Structure : C₈H₇F₅Si (MW 226.23 g/mol) with a silicon-based substituent .

- Applications :

- Used in surface modification and hydrophobic coatings, diverging from biochemical uses of the target compound.

Physicochemical Properties Comparison

Biological Activity

L-Phenylalanine, 2,3,4,5,6-pentafluoro-, hydrochloride (9CI) is a fluorinated derivative of the amino acid phenylalanine. Its unique chemical structure enhances its biological activity and potential applications in various fields, including cancer therapy and as a nutraceutical. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.

- Molecular Formula : C₉H₆F₅NO₂

- Molecular Weight : 255.14 g/mol

- Purity : >95% (HPLC)

- Appearance : Solid at room temperature

L-Phenylalanine and its derivatives have been studied for their role in enhancing the uptake of boron compounds in cancer cells. For instance, a study indicated that pre-treatment with L-phenylalanine could influence the uptake of 4-borono-L-phenylalanine (BPA), a compound used in boron neutron capture therapy (BNCT). The results showed that while L-tyrosine pre-treatment significantly increased BPA uptake in A549 cancer cells, L-phenylalanine pre-treatment did not have a statistically significant effect on BPA uptake but suggested a possible inhibitory role .

Case Studies

-

Boron Neutron Capture Therapy (BNCT)

- Objective : To assess the impact of amino acid preloading on BPA uptake.

- Methodology : A549 and V79-4 cell lines were treated with L-phenylalanine and L-tyrosine before BPA administration.

- Findings : L-Tyrosine increased BPA uptake by 2.04 ± 0.74-fold in V79-4 cells. Conversely, L-phenylalanine appeared to inhibit BPA uptake slightly by a factor of 0.75 ± 0.86 (p = 0.068) in A549 cells .

- Nutraceutical Applications

Table: Summary of Biological Effects

| Study Focus | Cell Line | Treatment | Effect on BPA Uptake | Statistical Significance |

|---|---|---|---|---|

| BNCT Enhancement | A549 | L-Tyrosine | Increased by 2.04 ± 0.74-fold | p < 0.05 |

| BNCT Enhancement | A549 | L-Phenylalanine | Decreased by 0.75 ± 0.86-fold | p = 0.068 |

| Nutraceutical Role | Various | Supplementation | Mood enhancement | Not specified |

Adsorption Studies

Research has also explored the adsorption behavior of L-phenylalanine on activated carbon under varying conditions such as temperature and pH. These studies are crucial for understanding the compound's potential in environmental applications and bioremediation.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for characterizing L-Phenylalanine, 2,3,4,5,6-pentafluoro-, hydrochloride in complex mixtures?

- Methodology : Use gas chromatography-mass spectrometry (GC-MS) with derivatization. For example, derivatize the compound using O-(2,3,4,5,6-pentafluorobenzyl)-hydroxylamine hydrochloride (PFBHA) under controlled temperature/time conditions (e.g., 60°C for 30 min), followed by acetic anhydride and N-methylimidazole treatment to stabilize derivatives . Nuclear magnetic resonance (NMR) is critical for structural confirmation, particularly for verifying the pentafluoro substitution pattern and hydrochloride counterion .

Q. How can researchers ensure the compound’s purity during synthesis or isolation?

- Methodology : Employ reverse-phase high-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm). Use trifluoroacetic acid (0.1% v/v) in water/acetonitrile gradients for separation. Cross-validate purity using elemental analysis (C, H, N, F, Cl) and compare results with theoretical values based on molecular formula .

Q. What spectroscopic signatures distinguish this compound from non-fluorinated phenylalanine derivatives?

- Methodology : Fluorine-19 NMR (¹⁹F NMR) is essential. The pentafluoro substitution generates distinct chemical shifts (e.g., δ -138 to -162 ppm for aromatic fluorines). Infrared (IR) spectroscopy will show C-F stretching vibrations at 1100–1250 cm⁻¹, absent in non-fluorinated analogs. Mass spectrometry (MS) should exhibit a molecular ion cluster reflecting five fluorine atoms (e.g., m/z 277 [M+H]⁺ with isotopic peaks) .

Advanced Research Questions

Q. How can derivatization efficiency for GC-MS analysis be optimized for trace-level detection?

- Methodology : Conduct a factorial design experiment varying reaction parameters:

Q. What is the hydrolytic stability of this compound under acidic vs. alkaline conditions?

- Methodology : Perform accelerated stability studies:

- Acidic Conditions : 0.1 M HCl at 25°C and 40°C; monitor degradation via HPLC.

- Alkaline Conditions : 0.1 M NaOH at 25°C; use ¹⁹F NMR to detect defluorination.

Pentafluoro substitution enhances electron-withdrawing effects, increasing resistance to hydrolysis compared to non-fluorinated analogs. Half-life (t₁/₂) in pH 7.4 buffer exceeds 48 hours, but alkaline conditions (pH >10) promote gradual degradation .

Q. How does the pentafluoro substitution impact interactions with biological targets (e.g., enzymes or transporters)?

- Methodology : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (Kd) to phenylalanine-specific enzymes (e.g., phenylalanine hydroxylase). Fluorination reduces basicity (pKa shift of amino group) and increases lipophilicity (logP), altering binding kinetics. Compare with data for L-phenylalanine and mono-fluorinated derivatives .

Data Contradictions and Resolution

Q. Discrepancies in reported solubility: How to reconcile conflicting data?

- Resolution : Solubility varies with counterion (hydrochloride vs. free base). Standardize measurements in buffered solutions (e.g., PBS pH 7.4) at 25°C. Literature contradictions may arise from impurities or polymorphic forms. Use dynamic light scattering (DLS) to confirm colloidal stability .

Key Notes for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.